molecular formula C19H19N3O4 B2586788 2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899745-52-9

2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

Cat. No. B2586788
CAS RN: 899745-52-9
M. Wt: 353.378
InChI Key: JQNXLZQWPIZUES-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is a chemical compound that belongs to the class of phthalazinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Phthalates and Environmental Health

  • Phthalates, including compounds related to the phthalazin-1-yl structure, are widely recognized for their endocrine-disrupting effects in both wildlife and humans. Studies have documented their presence in various environmental media and explored their effects on reproductive health, indicating the importance of understanding the environmental fate and biological impact of similar compounds (Lagos-Cabré & Moreno, 2012).

Biodegradation and Environmental Fate

  • Research into the biodegradation of phthalates, which share a structural component with the compound , provides insights into potential environmental mitigation strategies. Understanding how these compounds are broken down by microorganisms can inform the development of bioremediation approaches for related chemical pollutants (Keyser et al., 1976).

Pharmacological Effects and Mechanisms

  • The study of compounds like acetaminophen, which includes an acetamide moiety similar to the compound , reveals complex pharmacological effects, including analgesic and anti-inflammatory actions. These findings can help in elucidating the potential therapeutic applications of "2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" in medicine (Ohashi & Kohno, 2020).

Toxicity and Health Risk Assessment

  • The toxicological profiles of related compounds, such as DEHP, provide a basis for assessing the potential health risks associated with exposure to similar chemicals. This information is critical for developing safety guidelines and regulatory policies (Caldwell, 2012).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-25-13-7-9-14(10-8-13)26-12-18(23)20-11-17-15-5-3-4-6-16(15)19(24)22-21-17/h3-10H,2,11-12H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNXLZQWPIZUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

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